molecular formula C16H24N2O3 B7026830 N-[1-(2-ethoxyphenyl)propyl]oxazinane-2-carboxamide

N-[1-(2-ethoxyphenyl)propyl]oxazinane-2-carboxamide

Cat. No.: B7026830
M. Wt: 292.37 g/mol
InChI Key: IFPPXSYVOQHPAB-UHFFFAOYSA-N
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Description

N-[1-(2-ethoxyphenyl)propyl]oxazinane-2-carboxamide is a chemical compound that belongs to the class of oxazinane derivatives This compound is characterized by the presence of an oxazinane ring, which is a six-membered heterocyclic ring containing one oxygen and one nitrogen atom

Properties

IUPAC Name

N-[1-(2-ethoxyphenyl)propyl]oxazinane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-3-14(13-9-5-6-10-15(13)20-4-2)17-16(19)18-11-7-8-12-21-18/h5-6,9-10,14H,3-4,7-8,11-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPPXSYVOQHPAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1OCC)NC(=O)N2CCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-ethoxyphenyl)propyl]oxazinane-2-carboxamide typically involves the cyclization of N-propargylamides. One common method is the metal-free cyclization using (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide (LiI) as an iodine source. This process involves intramolecular iodooxygenation, leading to the formation of the oxazinane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-ethoxyphenyl)propyl]oxazinane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazoles or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazinane derivatives.

    Substitution: The ethoxyphenyl group can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce various reduced oxazinane compounds.

Scientific Research Applications

N-[1-(2-ethoxyphenyl)propyl]oxazinane-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(2-ethoxyphenyl)propyl]oxazinane-2-carboxamide involves its interaction with specific molecular targets and pathways. The oxazinane ring and the ethoxyphenyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-ethoxyphenyl)propyl]oxazinane-2-carboxamide is unique due to the presence of the ethoxyphenyl group, which imparts specific chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial purposes.

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